5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the furan ring, followed by the introduction of the oxazole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of reagents and solvents is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolines.
Scientific Research Applications
5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-3-yl)-2-methylpent-1-en-3-one
- 2-(2-furanylmethyl)-5-methyl-furan
Uniqueness
Compared to similar compounds, 5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide is unique due to its combination of a furan ring, an oxazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[3-(N-methylanilino)propyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21(14-7-3-2-4-8-14)11-6-10-19-18(22)15-13-17(24-20-15)16-9-5-12-23-16/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXMPZXRMITRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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